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Abstract
This technical guide provides an in-depth overview of the discovery, history, and biological

characterization of the C-terminal heptapeptide of cholecystokinin, CCK (27-33).
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter with a well-

established role in gastrointestinal function and neuromodulation. The C-terminal fragments of

CCK, particularly the octapeptide (CCK-8) and the heptapeptide (CCK 27-33), have been

identified as the bearers of the full spectrum of biological activity of the parent molecule. This

document details the historical milestones in the elucidation of CCK's structure and function,

with a specific focus on the significance of the 27-33 amino acid sequence. Furthermore, it

presents a compilation of quantitative biological data, detailed experimental protocols for key

assays, and a visual representation of the associated signaling pathways, serving as a

comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug

development.

Discovery and History
The story of cholecystokinin began in 1928 when Andrew Conway Ivy and his colleague Eric

Oldberg discovered a substance in extracts of the upper small intestine that caused gallbladder

contraction. They named this hormonal factor "cholecystokinin".[1] Later, in 1943, Alan A.

Harper and Henry S. Raper identified a hormone that stimulated pancreatic enzyme secretion,
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which they named "pancreozymin". For decades, these were considered two distinct

hormones.

A pivotal moment in the history of CCK came in 1968 when Viktor Mutt and J. Erik Jorpes at the

Karolinska Institute in Stockholm, after years of painstaking work, successfully isolated and

sequenced porcine cholecystokinin.[1] Their work revealed that cholecystokinin was a 33-

amino acid peptide (CCK-33) and, remarkably, that both gallbladder-contracting and pancreas-

stimulating activities resided in this single molecule. Thus, "pancreozymin" and

"cholecystokinin" were recognized as the same substance.

Subsequent research focused on identifying the minimal fragment of CCK-33 necessary for its

biological effects. Through the synthesis and testing of various peptide fragments, it was

discovered that the biological activity of CCK resides in its C-terminal region.[2] Specifically, the

C-terminal heptapeptide, corresponding to amino acids 27-33 of CCK-33, was found to

possess the complete spectrum of activities attributed to the parent molecule.[3] This fragment,

CCK (27-33), with the sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, became a critical

tool for studying the physiological and pharmacological actions of CCK.[4] The sulfation of the

tyrosine residue at position 27 was found to be crucial for high-affinity binding to the CCK-A

receptor and for its full biological potency.[5]

Quantitative Biological Data
The biological activity of CCK (27-33) and its analogues has been extensively quantified in

various in vitro and in vivo systems. The following tables summarize key quantitative data for

the interaction of these peptides with the two major cholecystokinin receptor subtypes: CCK-A

(alimentary) and CCK-B (brain).
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Peptide/Co
mpound

Receptor
Subtype

Assay Type Value Units Reference

CCK (27-33)

(sulfated)
CCK-A

Amylase

Release

(Guinea Pig

Pancreatic

Acini)

~0.1 EC50 (nM) [6]

CCK (27-33)

(sulfated)
CCK-A

Phosphoinosi

tide Turnover
~1 EC50 (nM) [6]

Boc[Nle28,Nl

e31]CCK27-

33

CCK-A

Guinea Pig

Gallbladder

Contraction

3.2 EC50 (nM) [7]

Boc[Nle28,Nl

e31]CCK27-

33

CCK-A

Guinea Pig

Ileum

Contraction

3.0 EC50 (nM) [7]

CCK (27-33)

(non-sulfated)
Opiate

[3H]naloxone

Binding

Inhibition (Rat

Cerebellum)

4 IC50 (µM) [8]

CCK (27-33)

(non-sulfated)
CCK-A

Guinea Pig

Ileum

Contraction

17 IC50 (µM) [8]

Table 1: Potency of CCK (27-33) and Analogues in Functional Assays
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Peptide/Co
mpound

Receptor
Subtype

Radioligand Ki Units Reference

[3H]Boc[Ahx2

8,31]CCK-

(27-33)

CCK-B

(Brain)

[3H]Boc[Ahx2

8,31]CCK-

(27-33)

5.1 nM [9]

Cyclic

Analogue II

CCK-B

(Brain)

[3H]Boc[Ahx2

8,31]CCK-

(27-33)

0.49 nM [9]

Cyclic

Analogue I

CCK-A

(Pancreas)

[3H]Boc[Ahx2

8,31]CCK-

(27-33)

910 nM [10]

Cyclic

Analogue II

CCK-A

(Pancreas)

[3H]Boc[Ahx2

8,31]CCK-

(27-33)

970 nM [10]

CCK-8
CCK-A

(Human)

125I-BH-

CCK-8
~2 IC50 (nM) [11]

CCK-8
CCK-B

(Human)

125I-BH-

CCK-8
~2 IC50 (nM) [11]

Gastrin-17-I
CCK-A

(Human)

125I-BH-

CCK-8
>1000 IC50 (nM) [11]

Gastrin-17-I
CCK-B

(Human)

125I-BH-

CCK-8
~6 IC50 (nM) [11]

Des(SO3)CC

K-8

CCK-A

(Human)

125I-BH-

CCK-8
~600 IC50 (nM) [11]

CCK-4
CCK-A

(Human)

125I-BH-

CCK-8
>10000 IC50 (nM) [11]

Table 2: Receptor Binding Affinities of CCK Analogues

Experimental Protocols
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This section provides detailed methodologies for key experiments cited in the study of CCK
(27-33).

Solid-Phase Synthesis of Sulfated CCK Peptides
The chemical synthesis of tyrosine O-sulfated peptides like CCK (27-33) requires specific

strategies to protect the acid-labile sulfate group. An effective method involves Fmoc-based

solid-phase peptide synthesis.

Protocol:

Resin Selection: A 2-chlorotrityl chloride resin is often used as the solid support.

Building Block: Fmoc-Tyr(SO3Na)-OH is used as the building block for incorporating the

sulfated tyrosine.

Peptide Chain Assembly: The peptide chain is constructed on the resin using standard

Fmoc-based solid-phase chemistry.

Cleavage and Deprotection: A two-step cleavage/deprotection protocol is employed. The

protected peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic

acid (TFA). To minimize desulfation, this step is often carried out at a reduced temperature

(e.g., 0°C).

Purification: The crude peptide is purified by preparative reverse-phase high-performance

liquid chromatography (RP-HPLC).

Characterization: The final product is characterized by analytical RP-HPLC, mass

spectrometry, and amino acid analysis to confirm its purity and identity.

Radioligand Binding Assay for CCK Receptors
This assay is used to determine the affinity of ligands for CCK receptors.

Protocol:

Membrane Preparation: Membranes are prepared from tissues or cells expressing CCK

receptors (e.g., guinea pig pancreas for CCK-A, or transfected cell lines like COS-7 or CHO
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cells). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the

membranes, which are then washed and resuspended in a binding buffer.

Radioligand: A radiolabeled CCK analogue, such as 125I-Bolton-Hunter labeled CCK-8

(125I-BH-CCK-8), is used.

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the

membrane preparation, the radioligand at a fixed concentration, and varying concentrations

of the unlabeled competitor ligand (e.g., CCK (27-33)).

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time to

allow binding to reach equilibrium.

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which trap the membranes with bound radioligand. The filters are then

washed with ice-cold buffer to remove unbound radioligand.

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

Data Analysis: Non-specific binding is determined in the presence of a high concentration of

an unlabeled ligand and is subtracted from the total binding to yield specific binding. The

data are then analyzed using non-linear regression to determine the IC50 (the concentration

of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) can

be calculated.[12][13][14]

Amylase Release Assay from Pancreatic Acini
This functional assay measures the ability of CCK analogues to stimulate enzyme secretion

from pancreatic acinar cells.

Protocol:

Preparation of Pancreatic Acini: Pancreatic acini are isolated from the pancreas of an animal

(e.g., guinea pig or rat) by enzymatic digestion with collagenase, followed by mechanical

dissociation. The isolated acini are then purified and resuspended in a physiological buffer.

Stimulation: Aliquots of the acinar suspension are incubated with various concentrations of

the CCK analogue to be tested at 37°C for a specified time (e.g., 30 minutes).[15]
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Separation: The incubation is stopped by centrifugation or filtration to separate the acini from

the incubation medium.

Amylase Measurement: The amount of amylase released into the supernatant is measured.

A common method involves a colorimetric assay where amylase activity is determined by the

rate of hydrolysis of a starch substrate. The resulting reducing sugars are then quantified.

The total amylase content is determined by lysing a parallel set of acini.[16][17]

Data Analysis: Amylase release is expressed as a percentage of the total cellular amylase

content. Dose-response curves are generated to determine the EC50 (the concentration of

the agonist that produces 50% of the maximal response).[18]

In Vitro Gallbladder Contraction Assay
This assay assesses the contractile effect of CCK analogues on gallbladder smooth muscle.

Protocol:

Tissue Preparation: The gallbladder is excised from an animal (e.g., guinea pig) and placed

in an oxygenated physiological salt solution (e.g., Krebs solution). Longitudinal muscle strips

of a specific size are prepared.[19]

Experimental Setup: The muscle strips are mounted in an organ bath containing the

physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture

(e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an

isometric force transducer to record muscle tension.[20]

Equilibration: The muscle strips are allowed to equilibrate under a slight resting tension until

a stable baseline is achieved.

Stimulation: Cumulative concentration-response curves are generated by adding increasing

concentrations of the CCK analogue to the organ bath. The contractile response (increase in

tension) is recorded after each addition.

Data Analysis: The contractile responses are typically expressed as a percentage of the

maximal contraction induced by a standard depolarizing agent like potassium chloride (KCl).
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Dose-response curves are plotted to determine the EC50 and the maximum effect (Emax).

[21]

Signaling Pathways
CCK (27-33) exerts its biological effects by binding to and activating two main subtypes of G

protein-coupled receptors (GPCRs): the CCK-A receptor and the CCK-B receptor. The

activation of these receptors initiates distinct intracellular signaling cascades.

CCK-A Receptor Signaling
The CCK-A receptor is predominantly found in peripheral tissues, including the gallbladder,

pancreas, and vagal afferent neurons. It is primarily coupled to Gq/11 proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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